Torilin

Ion channel pharmacology Cardiac electrophysiology Atrial fibrillation research

Torilin distinguishes itself from structurally simpler guaianes—guaiol (IC50 81.6 μM) and guaiazulene (IC50 100.8 μM)—via its angelate ester side chain, delivering intermediate 5α-reductase potency (IC50 31.7 μM) ideal for mechanistic androgen metabolism studies where complete suppression is undesirable. Its 6.8× greater melanogenesis inhibition versus arbutin (IC50 25 μM vs. 170 μM), acting via tyrosinase downregulation rather than direct enzyme blockade, enables transcriptional regulation studies in pigmentation research. Torilin's selective hKv1.5 open-channel block (IC50 2.51 μM) with use-dependent kinetics and its direct P-glycoprotein efflux inhibition without altering MDR1 expression make it a precise tool for atrial fibrillation electrophysiology and oncology MDR reversal studies. Verified ≥98% purity. Choose torilin when pharmacological specificity cannot be compromised.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
CAS No. 26296-53-7
Cat. No. B8063809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorilin
CAS26296-53-7
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C
InChIInChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1
InChIKeyIQWVFAXBJQKUDH-TXCQZRSTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Torilin CAS 26296-53-7 for Scientific Procurement: Guaiane Sesquiterpene Identity and Basic Characterization


Torilin (CAS 26296-53-7, molecular formula C22H32O5, molecular weight 376.49 g/mol) is a guaiane-type sesquiterpene angelate primarily isolated from the fruits of Torilis japonica (Umbelliferae) [1]. The compound was first structurally characterized in 1969, with complete 1H- and 13C-NMR assignments established in 1994 utilizing COSY, HMQC, and HMBC experiments [2]. Torilin is the principal sesquiterpenoid constituent of T. japonica fruit methanolic extract and has been the subject of multiple pharmacological investigations spanning anti-inflammatory, anti-angiogenic, multidrug resistance-reversing, and enzyme inhibitory activities [3].

Why Generic Guaiane Sesquiterpenes Cannot Substitute for Torilin CAS 26296-53-7


Guaiane-type sesquiterpenes share a common bicyclic decahydroazulene skeleton, yet functional group modifications—particularly the angelate ester side chain and degree of unsaturation—profoundly alter pharmacological potency and target selectivity. Direct comparative studies demonstrate that structurally simpler guaianes lacking the angelate moiety, such as (-)-guaiol (IC50 81.6 μM) and guaiazulene (IC50 100.8 μM), exhibit markedly weaker 5α-reductase inhibition compared to torilin (IC50 31.7 μM), while azulene shows no activity whatsoever [1]. Furthermore, naturally co-occurring analogs from Torilis japonica, including 1-hydroxytorilin, torilolone, and deangeloyloxy torilin, display divergent bioactivity profiles across anti-inflammatory, cytotoxic, and hepatoprotective assays [2]. These structural determinants preclude reliable interchangeability among guaiane sesquiterpenes for research applications requiring specific pharmacological outcomes.

Torilin CAS 26296-53-7 Quantitative Differentiation Evidence: Comparator-Based Potency Data for Procurement Decisions


Torilin hKv1.5 Channel Blockade: Quantitative IC50 and Biophysical Mechanism in Human Atrial Myocyte Models

Torilin demonstrates potent blockade of the human cardiac potassium channel hKv1.5 with an IC50 of 2.51 ± 0.34 μM at +60 mV, measured via whole-cell patch-clamp in Ltk- cells stably expressing hKv1.5 [1]. The compound functions as an open-channel blocker, accelerating inactivation kinetics and slowing deactivation kinetics with use-dependent inhibition, a mechanistic signature not reported for related guaiane sesquiterpenes such as torilolone or 1-hydroxytorilin in hKv1.5 assays [1].

Ion channel pharmacology Cardiac electrophysiology Atrial fibrillation research

Torilin 5α-Reductase Inhibition: Potency Relative to α-Linolenic Acid and Finasteride

In a direct head-to-head comparison using an in vitro 5α-reductase activity assay, torilin (IC50 = 31.7 ± 4.23 μM) demonstrated approximately 5-fold stronger inhibition than α-linolenic acid (IC50 = 160.3 ± 24.62 μM), while remaining approximately 83-fold less potent than the clinical reference finasteride (IC50 = 0.38 ± 0.06 μM) [1]. Structurally simplified guaiane analogs lacking the angelate side chain, including (-)-guaiol (IC50 81.6 μM) and guaiazulene (IC50 100.8 μM), showed markedly reduced activity, and azulene was inactive [1].

Androgen metabolism 5α-reductase inhibition Natural product pharmacology

Torilin Melanogenesis Inhibition: Potency Comparison with Arbutin in α-MSH-Stimulated B16 Melanoma Cells

Torilin dose-dependently inhibited melanin production in α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells with an IC50 of 25 μM, representing approximately 6.8-fold greater potency than the widely used skin-whitening reference compound arbutin (IC50 = 170 μM) under identical experimental conditions [1]. Mechanistically, torilin downregulates α-MSH-induced tyrosinase protein levels without directly inhibiting the enzyme's catalytic activity, a mode of action distinct from classical tyrosinase active-site inhibitors [1].

Melanogenesis Skin pigmentation Tyrosinase regulation

Torilin Multidrug Resistance Reversal: Potentiation of Cytotoxic Agents in MDR Cancer Cell Lines

Torilin potentiates the cytotoxicities of multiple structurally diverse anticancer agents against multidrug-resistant (MDR) cancer cell lines. In direct comparative experiments, torilin increased intracellular accumulation of vinblastine in MDR KB-V1 cells and blocked drug efflux, effects mechanistically similar to the classical P-glycoprotein inhibitor verapamil [1]. Torilin enhanced the membrane ATPase activity from KB-V1 cells, suggesting P-glycoprotein-mediated drug transport inhibition as the underlying mechanism, though it did not alter mdr1 gene expression or P-glycoprotein protein levels [1].

Multidrug resistance P-glycoprotein Cancer chemotherapy

Torilin Anti-Inflammatory Signaling: MAPK Pathway and Transcription Factor Downregulation in Microglial Cells

In LPS-stimulated BV2 microglial cells, torilin significantly reduced the expression of iNOS, COX-2, and IL-1β, and the subsequent release of NO, prostaglandin E2, and IL-1β into culture medium [1]. Mechanistic analysis revealed that torilin inhibited LPS-induced phosphorylation of ERK1/2 and p38 MAPK, with downstream suppression of NF-κB activation (via recovery of IκB-α degradation) and CREB phosphorylation [1]. While the study did not include a direct comparator for the anti-inflammatory potency of torilin versus other guaiane sesquiterpenes, the multi-target signaling pathway modulation—encompassing dual MAPK cascades and two distinct transcription factors—represents a mechanistic profile that may differ from related analogs such as 1-hydroxytorilin, which were not examined in this assay system [1].

Neuroinflammation MAPK signaling iNOS/COX-2 regulation

Torilin CAS 26296-53-7: Evidence-Supported Research and Industrial Application Scenarios


Cardiac Ion Channel Pharmacology: hKv1.5 Blocker for Atrial Fibrillation Research

Torilin's potent blockade of the human cardiac hKv1.5 channel (IC50 2.51 μM) with open-channel blocking kinetics and use-dependent inhibition [1] makes it suitable for preclinical electrophysiology studies focused on atrial-selective K+ channel modulation. The compound may serve as a reference tool for validating novel IKur inhibitors or for comparative studies of atrial repolarization mechanisms. Researchers investigating atrial fibrillation therapeutics will find torilin's specific biophysical fingerprint—accelerated inactivation coupled with slowed deactivation—valuable for distinguishing channel state-dependent pharmacology.

Melanogenesis Research: Tyrosinase Downregulation Without Direct Enzyme Inhibition

With 6.8-fold greater potency than arbutin in α-MSH-stimulated B16 melanoma cells (IC50 25 μM versus 170 μM) [2], torilin offers a high-sensitivity tool for investigating melanogenic signaling pathways. Its mechanism—downregulation of tyrosinase protein expression rather than direct catalytic inhibition [2]—enables researchers to distinguish between transcriptional/post-translational regulation of melanogenesis and direct enzyme active-site blockade. This is particularly relevant for cosmetic science laboratories developing mechanism-specific depigmenting agents and for basic research into cAMP/PKA/CREB-mediated melanogenic signaling.

Androgen Metabolism Studies: Moderate-Potency Natural 5α-Reductase Inhibitor

Torilin occupies a unique potency window in 5α-reductase inhibition (IC50 31.7 μM) between weakly active natural fatty acids and high-potency synthetic inhibitors [3]. This intermediate potency profile makes torilin appropriate for mechanistic studies of androgen metabolism where complete enzymatic suppression would obscure pathway analysis. The compound's structural determinants for activity—specifically the angelate side chain and degree of unsaturation, as evidenced by the marked activity drop in simpler guaianes [3]—also position torilin as a scaffold for medicinal chemistry optimization programs targeting benign prostatic hyperplasia or androgenic alopecia.

Multidrug Resistance Pharmacology: P-Glycoprotein Efflux Blocker for Chemosensitization Studies

Torilin's demonstrated capacity to block drug efflux and potentiate multiple chemotherapeutic agents (adriamycin, vinblastine, taxol, colchicine) in MDR cancer cell lines [4] supports its use as a P-glycoprotein functional probe in oncology research. Unlike compounds that modulate mdr1 transcription, torilin acts directly at the efflux level without altering P-glycoprotein expression [4], enabling researchers to isolate transport-specific mechanisms in chemoresistance studies. This application is particularly relevant for laboratories screening natural product-derived MDR reversal agents or investigating combination chemotherapy strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Torilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.